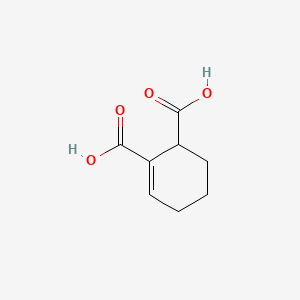

2-Cyclohexene-1,2-dicarboxylic acid

CAS No.: 38765-78-5

Cat. No.: VC14274672

Molecular Formula: C8H10O4

Molecular Weight: 170.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38765-78-5 |

|---|---|

| Molecular Formula | C8H10O4 |

| Molecular Weight | 170.16 g/mol |

| IUPAC Name | cyclohex-2-ene-1,2-dicarboxylic acid |

| Standard InChI | InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h3,6H,1-2,4H2,(H,9,10)(H,11,12) |

| Standard InChI Key | QDKOFCUUXIAICD-UHFFFAOYSA-N |

| Canonical SMILES | C1CC=C(C(C1)C(=O)O)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

2-Cyclohexene-1,2-dicarboxylic acid (IUPAC name: cyclohex-2-ene-1,2-dicarboxylic acid) features a cyclohexene ring with a double bond at the 2-position and two carboxylic acid groups at the 1- and 2-positions. The unsaturated ring introduces strain and reactivity, distinguishing it from saturated analogs like cyclohexane-1,2-dicarboxylic acid . The cis and trans stereoisomers arise from the spatial arrangement of the carboxylic acid groups relative to the double bond.

Table 1: Key Chemical Identifiers

The compound’s solubility in acetone and thermal stability up to 150°C make it suitable for high-temperature reactions .

Spectroscopic Characteristics

While direct spectral data for 2-cyclohexene-1,2-dicarboxylic acid are scarce, its anhydride form (cis-cyclohexane-1,2-dicarboxylic anhydride) exhibits distinct IR absorption bands at 1850 cm⁻¹ and 1775 cm⁻¹, corresponding to symmetric and asymmetric carbonyl stretching . NMR studies of related compounds suggest deshielded protons adjacent to the double bond, with δH ≈ 5.5–6.0 ppm for vinyl protons .

Synthesis and Industrial Production

Hydrogenation of Cyclohexene Derivatives

A patented method involves hydrogenating cis-4-cyclohexene-1,2-dicarboxylic anhydride in molten form at 120–150°C using silica-supported nickel catalysts . This solvent-free process avoids side reactions and yields high-purity cis-cyclohexane-1,2-dicarboxylic anhydride with a setting point of 36–37.5°C :

The absence of solvents like acetic acid or ethyl acetate prevents esterification, ensuring >98% conversion .

Alternative Routes

-

Diels-Alder Reaction: Cyclohexene derivatives can be synthesized via [4+2] cycloaddition between maleic anhydride and conjugated dienes .

-

Oxidative Cleavage: Ozonolysis of aromatic precursors followed by oxidative workup yields dicarboxylic acids, though this method is less efficient for cyclohexene systems .

Applications in Polymer Science

Plasticizers and Resins

Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH), a non-phthalate plasticizer derived from hydrogenated cyclohexene-dicarboxylic acid, has replaced ortho-phthalates in medical devices and food packaging . Its metabolites, including cyclohexane-1,2-dicarboxylic acid monocarboxyisooctyl ester (MCOCH), exhibit low endocrine disruption potential compared to phthalates .

Epoxy Resins

cis-Cyclohexane-1,2-dicarboxylic anhydride serves as a curing agent for epoxy resins, enhancing thermal stability and mechanical strength. Products with setting points ≥36°C are preferred for high-performance coatings .

Toxicological and Environmental Profiles

Human Exposure Risks

A 2016 cohort study detected DINCH metabolites in 89% of urine samples from women undergoing IVF, with median concentrations of 0.8 μg/L for MHiNCH and 1.2 μg/L for MCOCH . No significant association was found between metabolite levels and ovarian response markers (e.g., oocyte yield), suggesting low acute toxicity .

Environmental Persistence

Cyclohexene-dicarboxylic acid derivatives show moderate biodegradability (t₁/₂ = 15–30 days in aerobic soil), with negligible bioaccumulation potential (log Kow = 2.1) .

Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric catalysis routes to access enantiopure 2-cyclohexene-1,2-dicarboxylic acid for chiral ligand design.

-

Advanced Materials: Investigating cyclohexene-dicarboxylic acid-based polyesters for biodegradable plastics.

-

Ecotoxicology: Long-term studies on aquatic toxicity of DINCH metabolites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume